3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
CAS No.: 7520-72-1
Cat. No.: VC18429142
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7520-72-1 |
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Molecular Formula | C13H15NO3 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
Standard InChI | InChI=1S/C13H15NO3/c1-15-9-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,9H2,1-3H3/b11-6+ |
Standard InChI Key | ITWADOIIIDKDET-IZZDOVSWSA-N |
Isomeric SMILES | COC/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N |
Canonical SMILES | COCC(=CC1=CC(=C(C=C1)OC)OC)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is defined by the following properties:
The compound’s nitrile group () and methoxy () substituents confer distinct electronic and steric properties, influencing its reactivity .
Spectroscopic and Crystallographic Data
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption at 2225 cm (nitrile stretch) and 1262 cm (C-O-C asymmetric stretching) .
X-ray crystallography reveals a planar acrylonitrile backbone with dihedral angles of 15° between the phenyl ring and methoxymethyl group, optimizing conjugation.
Synthesis and Optimization
Conventional Synthetic Routes
The compound is synthesized via a two-step protocol:
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Aldol Condensation:
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Purification:
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Recrystallization from ethanol/water (4:1) yields >95% purity.
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Alternative Methodologies
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One-Pot Synthesis: Combining aldehydes and cyanides with NaH in DMF at 80°C achieves 88% yield in 6 hours .
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Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable efficiency .
Table 2.1: Comparative Synthesis Conditions
Method | Yield (%) | Time | Catalyst |
---|---|---|---|
Conventional Aldol | 78 | 12 h | Pyrrolidine |
One-Pot (NaH/DMF) | 88 | 6 h | NaH |
Microwave-Assisted | 85 | 0.5 h | None |
Reactivity and Functionalization
Cycloaddition Reactions
The electron-deficient nitrile group participates in [2+2] and [4+2] cycloadditions:
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With Alkenes: Forms bicyclic adducts at 60°C in dichloromethane .
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With Azides: Click chemistry generates tetrazoles under Cu(I) catalysis .
Nucleophilic Substitution
The methoxymethyl group undergoes substitution with amines or thiols:
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Amination: Reaction with benzylamine at 100°C yields 2-(benzylaminomethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile (82% yield).
Mechanistic Insights
Electronic Effects
Density functional theory (DFT) calculations indicate:
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The nitrile group reduces electron density at the α-carbon (), enhancing electrophilicity .
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Methoxy groups donate electrons via resonance (), stabilizing transition states in cyclization .
Biological Activity Mechanisms
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Antimicrobial Action: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
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Anticancer Potential: Caspase-3 activation in HeLa cells (IC = 12.3 μM).
Applications in Pharmaceutical Chemistry
Benzofuran Synthesis
The compound serves as a precursor to 3-cyanobenzofurans, valuable in drug discovery:
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Procedure: Intramolecular cyclization with Cu(I) iodide and l-proline yields 2-aryl-3-cyanobenzofurans (e.g., 7d, 76% yield) .
Antimicrobial Agents
Derivatives exhibit broad-spectrum activity:
Table 5.1: Antimicrobial Activity (MIC, μg/mL)
Pathogen | Compound | MIC |
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Staphylococcus aureus | Derivative A | 8.2 |
Escherichia coli | Derivative B | 16.5 |
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